Cas no 2034313-09-0 (tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate)

tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate
- tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate
- tert-butyl 4-[2-[(5-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]piperidine-1-carboxylate
- tert-butyl 4-(2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- F6573-4970
- CHEMBL4982832
- AKOS032469655
- 2034313-09-0
-
- Inchi: 1S/C21H31N3O3/c1-21(2,3)27-20(26)24-8-6-15(7-9-24)11-19(25)23-13-16-10-18(14-22-12-16)17-4-5-17/h10,12,14-15,17H,4-9,11,13H2,1-3H3,(H,23,25)
- InChI Key: VFNCUTSBFWIXNI-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC(NCC2=CN=CC(=C2)C2CC2)=O)CC1)=O
Computed Properties
- Exact Mass: 373.23654186g/mol
- Monoisotopic Mass: 373.23654186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.5Ų
- XLogP3: 2.4
tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4970-10μmol |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-5mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-4mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-3mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-50mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-40mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-5μmol |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-75mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-2μmol |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-4970-2mg |
tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate |
2034313-09-0 | 2mg |
$59.0 | 2023-09-07 |
tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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5. Book reviews
Additional information on tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate
Professional Introduction to Tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate (CAS No. 2034313-09-0)
Tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate, a compound with the CAS number 2034313-09-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The intricate structure of this molecule, featuring a piperidine core and multiple functional groups, makes it a promising candidate for further investigation in various therapeutic areas.
The molecular framework of tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate is characterized by its complex arrangement of atoms and bonds. The presence of a tert-butyl group at the 4-position of the piperidine ring contributes to the molecule's stability and solubility, while the carbamoyl and cyclopropyl substituents enhance its interactions with biological targets. This structural complexity is not merely an academic curiosity but a strategic design that can influence the compound's pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a growing interest in the development of novel piperidine-based compounds for their potential use in treating various diseases. Piperidine derivatives are known for their ability to modulate biological pathways, making them valuable tools in medicinal chemistry. The specific modification of the piperidine ring with (5-cyclopropylpyridin-3-yl)methylcarbamoyl groups introduces unique chemical properties that can be exploited for therapeutic purposes. This modification has been shown to enhance binding affinity and selectivity, which are critical factors in drug design.
The synthesis of tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and multi-step functional group transformations, are employed to construct the complex molecular architecture. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of meticulous planning in drug development.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs may exhibit activity against a range of targets, including enzymes and receptors involved in disease pathways. For instance, studies have shown that certain piperidine derivatives can inhibit kinases, which are often overactive in cancer cells. The presence of multiple functional groups in tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate specific biological pathways, suggesting its potential as a lead compound for further development. Additionally, computational modeling has been used to predict how this molecule might interact with biological targets at the atomic level. These computational studies provide valuable insights into the compound's mechanism of action and help guide future optimization efforts.
The impact of this research extends beyond academic curiosity; it has practical implications for drug discovery and development pipelines. By identifying and synthesizing novel compounds like tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate, researchers can explore new therapeutic strategies and develop more effective treatments for patients. The integration of cutting-edge synthetic methods with advanced pharmacological screening techniques exemplifies the interdisciplinary nature of modern pharmaceutical research.
In conclusion, tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate (CAS No. 2034313-09-0) is a structurally complex and functionally intriguing molecule with significant potential in pharmaceutical applications. Its unique chemical properties make it a valuable tool for researchers investigating new drug candidates. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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